molecular formula C16H28N2O5 B6299406 Di-tert-butyl 2-acetylpiperazine-1,4-dicarboxylate CAS No. 2411637-42-6

Di-tert-butyl 2-acetylpiperazine-1,4-dicarboxylate

Cat. No. B6299406
CAS RN: 2411637-42-6
M. Wt: 328.40 g/mol
InChI Key: FXRJHYBBLDKGCI-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-acetylpiperazine-1,4-dicarboxylate is a chemical compound with the CAS Number: 2411637-42-6 . It has a molecular weight of 328.41 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H28N2O5/c1-11(19)12-10-17(13(20)22-15(2,3)4)8-9-18(12)14(21)23-16(5,6)7/h12H,8-10H2,1-7H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Chemical Properties

  • Di-tert-butyl 2-acetylpiperazine-1,4-dicarboxylate has been utilized in chemical synthesis, particularly in the preparation of 1,6-Difunctionalized Cyclodeca-3,8-diynes. This involves the reaction of tert-butyl acetate with 1,4-dibromobut-2-yne, leading to a range of derivatives with varying functional groups (Chellappan et al., 2003).
  • It also plays a role in the combinatorial solution-phase synthesis of 4-acylamino-5-oxopyrrolidine-2-carboxamides, demonstrating its versatility in the synthesis of complex organic compounds (Malavašič et al., 2007).

Applications in Organic Chemistry and Material Science

  • This compound has been used in the synthesis of various organic and industrial chemistry compounds, such as in the alkylation of acetates with primary alcohols and diols (Iuchi et al., 2010).
  • In material science, it's involved in the formation of electrochromic polyamides, showcasing its relevance in the development of new materials (Hsiao et al., 2009).

Miscellaneous Uses

  • The compound has been a part of the creation of axially chiral dicarboxylic acids, which are crucial in asymmetric Mannich-type reactions, underlining its role in stereochemistry (Hashimoto et al., 2011).
  • It's also used in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, demonstrating its potential in pharmaceutical research (Zhang et al., 2018).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for Di-tert-butyl 2-acetylpiperazine-1,4-dicarboxylate can be found online . It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O5/c1-11(19)12-10-17(13(20)22-15(2,3)4)8-9-18(12)14(21)23-16(5,6)7/h12H,8-10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRJHYBBLDKGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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